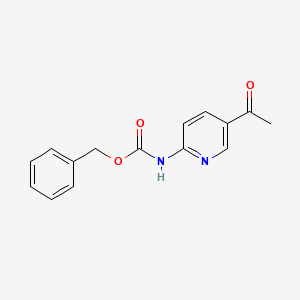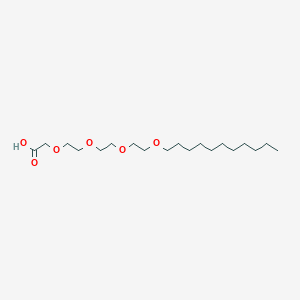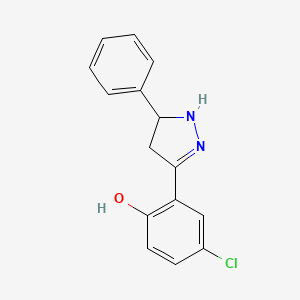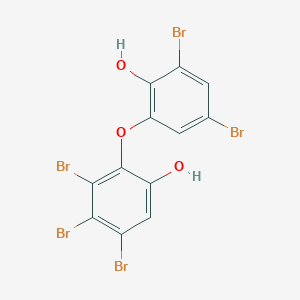
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms attached to the phenol rings, which significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- typically involves the bromination of phenolic precursors. The process generally includes the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Phenoxy Linkage: The brominated phenol is then reacted with another brominated phenol derivative to form the phenoxy linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less brominated phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH-) or amino (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, NH3, often in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
科学研究应用
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- involves its interaction with biological molecules. The bromine atoms can form halogen bonds with various molecular targets, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.
相似化合物的比较
Similar Compounds
Phenol, 2,4,6-tribromo-: Another brominated phenol with three bromine atoms at different positions.
3,5-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol: A closely related compound with a similar structure but different bromination pattern.
Uniqueness
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
170473-61-7 |
|---|---|
分子式 |
C12H5Br5O3 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)11(19)8(2-4)20-12-7(18)3-5(14)9(16)10(12)17/h1-3,18-19H |
InChI 键 |
WMMMSBGZKIDZDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2O)Br)Br)Br)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


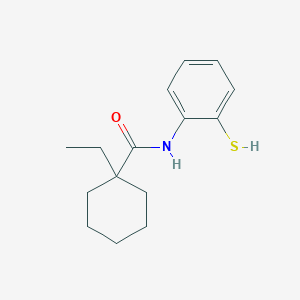
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
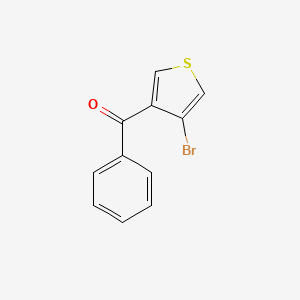
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
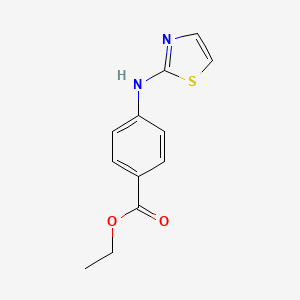
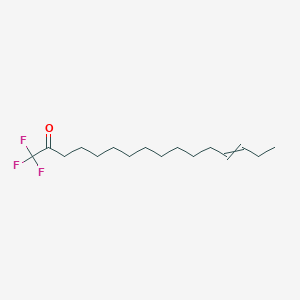
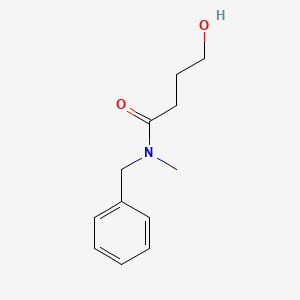
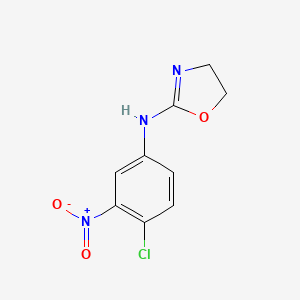
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
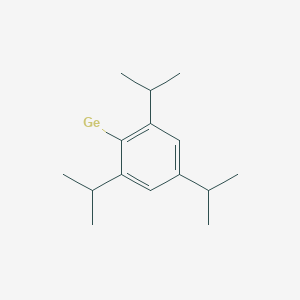
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
